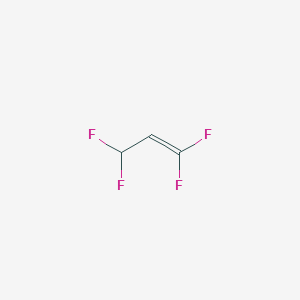

1,1,3,3-Tetrafluoroprop-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2(5)1-3(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYODXFAOQCIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617590 | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4556-24-5 | |

| Record name | 1,1,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,3,3-Tetrafluoroprop-1-ene (HFO-1234ze)

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-tetrafluoroprop-1-ene (HFO-1234ze), a fourth-generation refrigerant with low global warming potential (GWP). The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the production and application of this environmentally significant molecule. We will delve into the core synthetic methodologies, explore the intricacies of catalyst systems, detail purification protocols, and discuss the critical safety and environmental considerations associated with HFO-1234ze.

Introduction: The Imperative for Low-GWP Fluorocarbons

The global effort to mitigate climate change has necessitated the phasing out of high-GWP hydrofluorocarbons (HFCs), which were once considered suitable replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] This has spurred the development of hydrofluoroolefins (HFOs), a new class of refrigerants characterized by their short atmospheric lifetimes and consequently low GWPs.[2] Among these, this compound (HFO-1234ze) has emerged as a prominent alternative, particularly its trans-isomer (HFO-1234ze(E)).[3] With a GWP of less than 1, HFO-1234ze(E) offers a sustainable solution for various applications, including as a refrigerant, blowing agent for foam insulation, and aerosol propellant.[4][5] This guide will provide a detailed exploration of the chemical synthesis of this important molecule.

HFO-1234ze exists as two geometric isomers, the cis (Z) and trans (E) forms. The trans-isomer, HFO-1234ze(E), is generally the more desired product for many applications due to its physical properties.[4]

Primary Synthetic Pathways to HFO-1234ze

The industrial production of HFO-1234ze predominantly relies on the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa). Another significant route involves the co-production of HFO-1234ze and HFC-245fa from 1,1,1,3,3-pentachloropropane (HCC-240fa).

Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

The dehydrofluorination of HFC-245fa is the most established and widely practiced method for synthesizing HFO-1234ze.[1] This reaction involves the elimination of a hydrogen fluoride (HF) molecule from the HFC-245fa backbone to form the desired double bond. This transformation can be achieved through two primary approaches: gas-phase catalytic dehydrofluorination and liquid-phase dehydrofluorination using a strong base.

Caption: A typical workflow for the purification of HFO-1234ze.

Detailed Protocol for Purification by Fractional Distillation:

-

Neutralization and Drying: The crude product stream is first washed with a basic solution (e.g., aqueous potassium carbonate) to remove acidic components like HF. Subsequently, the organic phase is passed through a drying agent (e.g., molecular sieves) to remove any residual water.

-

First Distillation Column: The dried mixture is fed into a fractional distillation column. The column is operated at a temperature and pressure that allows for the separation of the low-boiling trans-HFO-1234ze(E) as the top product (distillate). [6]The bottom stream will contain the higher-boiling components, primarily cis-HFO-1234ze(Z) and unreacted HFC-245fa.

-

Second Distillation Column: The bottom stream from the first column can be fed into a second distillation column to separate the cis-HFO-1234ze(Z) from the HFC-245fa. The recovered HFC-245fa can then be recycled back to the reactor, improving the overall process economy. [6]

Isomerization of cis-HFO-1234ze

To maximize the yield of the more desirable trans-isomer, the separated cis-HFO-1234ze can be subjected to an isomerization process. This is typically achieved by passing the cis-isomer over a catalyst at elevated temperatures, which converts it to the trans-isomer. [7]

Safety and Environmental Considerations

Safety Precautions

This compound is a flammable gas and is supplied as a liquefied gas under pressure. [8]It is essential to handle this compound in a well-ventilated area and to avoid sources of ignition. [8]Skin and eye contact should be avoided, and appropriate personal protective equipment, including safety glasses and gloves, should be worn. [8]In case of a leak, the area should be evacuated.

Environmental Impact

The primary advantage of HFO-1234ze is its low environmental impact. It has an ozone depletion potential (ODP) of zero and a very low GWP. [4]The double bond in the HFO molecule makes it susceptible to rapid degradation in the atmosphere, primarily through reactions with hydroxyl radicals. [2]This short atmospheric lifetime is the reason for its low GWP. However, it's worth noting that the atmospheric degradation of HFO-1234ze can lead to the formation of trifluoroacetic acid (TFA), the long-term environmental effects of which are still a subject of ongoing research. [9]

Applications Beyond Refrigeration

While HFO-1234ze is widely recognized as a refrigerant, its unique properties make it suitable for a range of other applications:

-

Foam Blowing Agent: It is used in the production of polyurethane and polystyrene foams for insulation. [10]* Aerosol Propellant: Its low GWP and non-flammability under certain conditions make it an excellent propellant for aerosol products. [4]* Solvent: It can be used as a precision cleaning solvent in the electronics and medical device industries.

-

Working Fluid in Organic Rankine Cycles (ORCs): Its thermodynamic properties make it a suitable working fluid for converting low-grade heat into electricity in ORC systems.

Conclusion

The synthesis of this compound represents a significant advancement in the development of environmentally friendly fluorocarbons. The dehydrofluorination of HFC-245fa, through both gas-phase catalytic and liquid-phase methods, provides robust and scalable routes to this important molecule. Continued research into novel catalyst systems with improved activity, selectivity, and stability will be crucial for further optimizing the production of HFO-1234ze. The purification of the desired trans-isomer via fractional distillation is a well-established and efficient process. As the demand for low-GWP solutions continues to grow, HFO-1234ze is poised to play a critical role in a variety of industrial applications, contributing to a more sustainable future.

References

-

CN103880589A - Process for co-producing HFO-1234ze and HFC-245fa - Google Patents.

-

Robust dehydrofluorination of HFC-245fa to HFO-1234ze via in situ VOFx formation over a non-oxalic acid assisted V2O5/γ–Al2O3 catalyst - Nanoscale Horizons (RSC Publishing).

-

US9255046B2 - Manufacturing process for HFO-1234ze - Google Patents.

-

EP2014637A1 - Process for the production of HFO trans-1234ZE from HFC-245FA - Google Patents.

-

High performance V2O5/MgF2 catalysts for gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane - Halide Crylink.

-

WO2014094590A1 - Hfo-1234ze and hfc-245fa co-production preparation process - Google Patents.

-

The Environmental Alternative to Traditional Refrigerants - Solstice Advanced Materials.

-

HFO-1234ZE - Honeywell.

-

Proposed reaction mechanism of dehydrofluorination of HFC-245fa on AlF3... | Download Scientific Diagram - ResearchGate.

-

Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst.

-

Alternative Synthetic Routes to Hydrofluoro Olefins | Request PDF - ResearchGate.

-

Environmental impact of HFO refrigerants & alternatives for the future - Cool Safe.

-

Environmental impact of HFO refrigerants & alternatives for the future.

-

1,1,3,3-Tetrafluoropropene - Safety Data Sheet - Synquest Labs.

-

How To: Purify by Distillation - Department of Chemistry : University of Rochester.

-

US9255046B2 - Manufacturing process for HFO-1234ze - Google Patents.

-

US9302962B2 - Dehydrofluorination of 245fa to 1234ze - Google Patents.

-

Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET.

-

Analysis of the Hfo-1234ze as an Ecological Alternative In Domestic Refrigeration | Ingenius.

-

US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents.

-

Atmospheric and watershed modelling of HFO-1234ze(E) emissions from prospective pressurized metered-dose inhalers - EGUsphere.

-

Safety Data Sheet - RS-Online.

-

A METHOD OF PURIFYING He

BY DISTILLATION AT 1K (Journal Article) - OSTI. -

Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) - PubMed.

-

Preparation and characterization of high catalytic performance supported TS-2 zeolites for phenol hydroxylation - ResearchGate.

-

Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a) - PMC - NIH.

-

Performance of Heat Pump Air Conditioning with R1234ze (HFO) as a Refrigerant.

-

SAFETY DATA SHEET - Airgas.

-

Synthesis of cis-1,3,3,3-tetrafluoropropene by catalytic isomerization of trans-1,3,3,3-tetrafluoropropene over alumina catalysts - ResearchGate.

-

Purification by fractional distillation | - ChemBAM.

-

low global warming potential - alternatives to f-gas refrigerants - Toxics Use Reduction Institute.

-

Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst - Fluorine Notes.

-

Oil Purification Methods GlobeCore.

-

(1Z)-1,3,3,3-Tetrafluoroprop-1-ene - Apollo Scientific.

-

Catalyst synthesis - Fritz Haber Institute.

-

Refining 101: Distillation Basics - YouTube.

-

Synthesis and Characterization of Heterogeneous Catalysts from Magnetic Sand and Kaolin | Journal of Chemistry Letters.

Sources

- 1. US9255046B2 - Manufacturing process for HFO-1234ze - Google Patents [patents.google.com]

- 2. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 3. researchgate.net [researchgate.net]

- 4. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2014637A1 - Process for the production of HFO trans-1234ZE from HFC-245FA - Google Patents [patents.google.com]

- 7. US9255046B2 - Manufacturing process for HFO-1234ze - Google Patents [patents.google.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. egusphere.copernicus.org [egusphere.copernicus.org]

- 10. Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of 1,1,3,3-Tetrafluoroprop-1-ene

An In-Depth Technical Guide to 1,1,3,3-Tetrafluoroprop-1-ene: Molecular Weight, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a hydrofluoroolefin of significant interest due to its low global warming potential and its utility as a versatile building block in synthetic chemistry. The core focus of this document is the precise determination of its molecular weight through theoretical calculation, supported by a discussion of empirical verification methods. We will delve into its physicochemical properties, standardized identification, safety protocols, and applications relevant to researchers in chemistry and materials science. This guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals working with this compound.

Introduction to this compound

This compound, a member of the hydrofluoroolefin (HFO) class of compounds, is characterized by the molecular formula C₃H₂F₄.[1][2] HFOs are distinguished by their carbon-carbon double bond, which renders them more reactive in the atmosphere compared to their saturated hydrofluorocarbon (HFC) counterparts. This increased reactivity leads to a significantly shorter atmospheric lifetime and, consequently, a lower global warming potential (GWP), positioning them as environmentally preferable alternatives in applications such as refrigeration.[1]

Beyond its environmental credentials, the unique electronic and structural properties conferred by the four fluorine atoms make this compound a valuable precursor in organic synthesis. Researchers have explored its use in creating complex fluorinated heterocycles, which are pivotal structures in the development of novel pharmaceuticals and advanced materials.[1]

Physicochemical Properties and Identification

Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. This compound is a colorless gas under standard conditions.[1] Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₃H₂F₄ | [1][2][3][4] |

| Molecular Weight | 114.04 g/mol | [1][2][5] |

| CAS Number | 4556-24-5 | [2] |

| Physical State | Colorless Gas / Liquified Gas | [1][2] |

| Boiling Point | -16 °C | [1][4][6] |

| SMILES Notation | C(=C(F)F)C(F)F | [1] |

| InChIKey | BNYODXFAOQCIIO-UHFFFAOYSA-N | [1][2] |

Definitive Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, quantitative analysis, and material characterization.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula (C₃H₂F₄). The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The process is as follows:

-

Identify the number of atoms of each element in the molecule.

-

Multiply the count of each element by its standard atomic weight.

-

Sum the results to obtain the total molecular weight.

The table below details this calculation.

| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 2 | 1.008 | 2.016 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Total | 114.041 |

Note: Atomic weights are based on established values.[7][8][9][10][11]

The calculated molecular weight of 114.041 g/mol aligns with the widely cited value of 114.04 g/mol .[1][2][5]

Experimental Verification: Gas Chromatography-Mass Spectrometry (GC-MS)

While theoretical calculation provides a precise value, empirical verification is a cornerstone of scientific integrity. Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative method for confirming the molecular weight of a volatile compound like this compound.

Causality for Method Selection:

-

Gas Chromatography (GC): This technique is chosen for its ability to separate the volatile analyte from any potential impurities (e.g., residual solvents, synthesis byproducts) before it enters the mass spectrometer. This ensures that the resulting mass spectrum is purely representative of the target compound.

-

Mass Spectrometry (MS): This provides a highly accurate mass-to-charge ratio (m/z) of the ionized molecule. For this compound, observing the molecular ion peak (M⁺) at an m/z corresponding to its calculated molecular weight serves as definitive confirmation of its identity and structure.

Caption: Workflow for molecular weight verification using GC-MS.

-

Instrument Setup:

-

Equip a GC-MS system with a capillary column suitable for separating volatile fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer column).

-

Set the carrier gas (Helium) flow rate to 1.0-1.5 mL/min.

-

-

Sample Introduction:

-

Carefully draw a 100 µL sample of gaseous this compound into a gastight syringe.

-

Inject the sample into the GC inlet, which is typically held at a temperature of 150-200°C to ensure rapid vaporization.

-

-

Chromatographic Separation:

-

Program the GC oven with a temperature gradient. A typical program might start at 40°C, hold for 1-2 minutes, then ramp at 10°C/min to 200°C. This separates the analyte from any potential contaminants.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Utilize standard Electron Impact (EI) ionization at 70 eV.

-

Scan a mass range from m/z 30 to 200 to ensure capture of the molecular ion and relevant fragment ions.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum. The primary validation is the observation of the molecular ion peak (M⁺) at m/z ≈ 114.

-

Correlate the retention time of the peak with known standards for confident identification.

-

Applications in Synthetic Chemistry

The reactivity of the double bond, combined with the strong electron-withdrawing effects of the fluorine atoms, makes this compound a valuable synthon. It serves as a key building block for introducing fluorinated moieties into larger molecules.

Caption: Synthetic utility of this compound.

This synthetic utility is particularly relevant in drug development, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.

Safety and Handling

As a liquefied, flammable gas, this compound requires strict safety protocols.[2][5]

Protocol for Safe Laboratory Handling:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to prevent the accumulation of flammable vapors.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, flame-retardant lab coat, and appropriate gloves.

-

Storage: Store cylinders upright in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Ensure cylinders are securely fastened.

-

Grounding: Electrically ground all equipment and cylinders to prevent static discharge, which could serve as an ignition source.

-

Leak Detection: Use a compatible leak detection solution (e.g., soapy water) to check for leaks at cylinder connections. Never use a flame.

-

Emergency Preparedness: Ensure a Class B fire extinguisher and a safety shower/eyewash station are readily accessible.

Conclusion

This compound is a compound of dual importance. Its fundamental physicochemical properties, particularly its molecular weight of 114.04 g/mol , are foundational for its use in both industrial and research settings. As an HFO, it represents a significant step toward more environmentally benign technologies. For the medicinal and materials chemist, it offers a versatile platform for the synthesis of novel fluorinated compounds. A thorough understanding of its properties, backed by both theoretical calculations and empirical methods like GC-MS, is essential for its safe and effective application.

References

-

PubChem. 1,3,3,3-Tetrafluoropropene, (1Z)-. [Link]

-

precisionFDA. 1,3,3,3-TETRAFLUOROPROPENE, (1E)-. [Link]

-

Wikipedia. cis-1,3,3,3-Tetrafluoropropene. [Link]

-

LookChem. 1,3,3,3-Tetrafluoroprop-1-ene. [Link]

-

PubChem. CID 101265225 | C3HF4. [Link]

-

Wikipedia. 1,3,3,3-Tetrafluoropropene. [Link]

-

Wikipedia. Carbon. [Link]

-

Wikipedia. Fluorine. [Link]

-

Wikipedia. Hydrogen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

Royal Society of Chemistry. Fluorine - Element information, properties and uses. [Link]

-

Wikipedia. Carbon-12. [Link]

-

Breslyn.org. (2022, March 30). How to Find the Mass of One Atom of Fluorine (F). YouTube. [Link]

-

Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]

-

Chemistry World. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [Link]

-

Breslyn.org. (2022, March 14). How to Find the Mass of One Atom of Carbon (C). YouTube. [Link]

-

Chemistry For Everyone. (2025, April 5). What Is The Atomic Weight Of Hydrogen?. YouTube. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

Sources

- 1. Buy this compound | 4556-24-5 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. cis-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 4. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 5. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Carbon - Wikipedia [en.wikipedia.org]

- 8. Fluorine - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

Technical Deep Dive: 1,1,3,3-Tetrafluoroprop-1-ene (HFO-1234zc)

The following technical guide provides an in-depth structural and functional analysis of 1,1,3,3-Tetrafluoroprop-1-ene (HFO-1234zc).

Editorial Note: This guide specifically addresses the 1,1,3,3-isomer (HFO-1234zc) , CAS No. 4556-24-5 . This molecule is structurally distinct from the widely used refrigerants HFO-1234yf (2,3,3,3-isomer) and HFO-1234ze (1,3,3,3-isomer).[1] Researchers must exercise caution, as "tetrafluoropropene" is often used colloquially to refer to the latter two market-dominant isomers.

Structural Elucidation & Stereochemistry[1][2]

The molecular architecture of this compound is defined by a propene backbone where the terminal vinyl carbon (C1) is gem-difluorinated, and the allylic carbon (C3) is also gem-difluorinated. This creates a unique electron-deficient alkene system with distinct reactivity compared to its isomers.

Molecular Connectivity

-

IUPAC Name: this compound[2]

-

Common Designation: HFO-1234zc

-

CAS Number: 4556-24-5

-

SMILES: FC(F)=CC(F)F

-

Molecular Formula:

[2][3][4][5] -

Molecular Weight: 114.04 g/mol [2]

Isomeric Differentiation

Unlike HFO-1234ze, which exists as E (trans) and Z (cis) geometric isomers due to substitution at C1 and C2, HFO-1234zc does not exhibit E/Z isomerism . The C1 carbon bears two identical fluorine atoms, rendering the geometry about the double bond superimposable upon rotation.

Table 1: Comparative Structural Properties of Tetrafluoropropene Isomers

| Property | HFO-1234zc (Topic) | HFO-1234ze (E) | HFO-1234yf |

| Structure | |||

| C1 Substitution | Difluoro | Monofluoro | Dihydro |

| C3 Substitution | Difluoromethyl | Trifluoromethyl | Trifluoromethyl |

| Geometric Isomers | None | Cis / Trans | None |

| Primary Role | Chemical Intermediate / Impurity | Refrigerant / Propellant | Refrigerant (R-134a replacement) |

Visualization of Isomeric Relationships

Figure 1: Isomeric landscape of tetrafluoropropenes. HFO-1234zc is often a thermodynamic byproduct that can be isomerized into the commercially valuable 1234ze.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification of HFO-1234zc relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The symmetry of the molecule (

Predicted NMR Signature

-

NMR:

-

Signal A (Vinyl

): Appears as a doublet (coupling to vinyl H) of triplets (coupling to allylic -

Signal B (Allylic

): Appears as a doublet (coupling to allylic H) of triplets (coupling to vinyl

-

-

H NMR:

-

Vinyl Proton (

): A triplet of triplets (coupling to both gem-difluoro groups). -

Allylic Proton (

): A triplet of triplets (coupling to the attached Fs and the vinyl Fs).

-

Critical Diagnostic: The absence of a

Synthesis & Reaction Protocols

HFO-1234zc is typically synthesized via dehydrohalogenation of halopropane precursors.[7] The following protocol describes the isolation of HFO-1234zc as a distinct fraction from the synthesis of HFC-245fa derivatives.

Synthesis Pathway: Dehydrofluorination

Reaction:

While HFC-245fa (1,1,1,3,3-pentafluoropropane) primarily yields HFO-1234ze, the 1,1,3,3-isomer (zc) accumulates in the "heavies" (high-boiling fraction) of the reactor effluent or can be targeted by modifying the catalyst to favor kinetic control over thermodynamic control.

Experimental Protocol: Isolation from Reaction Mixture

Objective: Isolate HFO-1234zc from a crude fluorination mixture containing HFO-1234ze and unreacted HFC-245fa.

Reagents:

-

Crude reaction gas mixture.

-

Anhydrous

(Drying agent). -

Helium (Carrier gas).

Workflow:

-

Scrubbing: Pass the reactor effluent through a water scrubber to remove bulk HF byproduct.

-

Drying: Pass the gas stream through a column packed with anhydrous

to remove residual moisture (critical to prevent corrosion in distillation). -

Cryogenic Collection: Condense the gas mixture in a stainless steel cylinder cooled with liquid nitrogen (

). -

Fractional Distillation:

-

Warm the cylinder to ambient temperature.

-

Perform fractional distillation.

-

Fraction 1 (

): Collect HFO-1234ze (Target 1). -

Fraction 2 (

): Collect HFO-1234zc. Note: HFO-1234zc has a higher boiling point than the ze isomer due to the polarity of the terminal

-

-

Validation: Analyze Fraction 2 via GC-MS. Look for the molecular ion peak at m/z 114 .

Catalytic Isomerization (Self-Validating Step)

To confirm the identity of HFO-1234zc, one can perform a catalytic isomerization. HFO-1234zc is thermodynamically less stable than HFO-1234ze.

-

Protocol: Pass pure HFO-1234zc over a fluorinated chromia catalyst at

. -

Result: The effluent will show a conversion to HFO-1234ze (trans/cis mixture).

-

Why this validates: Only the 1,1,3,3-isomer can isomerize to the 1,3,3,3-isomer via a 1,3-hydrogen shift mechanism facilitated by the catalyst.

Figure 2: Purification workflow for isolating HFO-1234zc from mixed hydrofluoroolefin streams.

Applications in Drug Development & Chemical Biology

While HFO-1234ze/yf are refrigerants, HFO-1234zc serves as a specialized fluorinated building block (synthon) in medicinal chemistry.

Bioisosterism and Lipophilicity

The

-

Mechanism: The fluorine atoms withdraw electron density, making the proton on the

group sufficiently acidic to participate in weak hydrogen bonding with protein targets, while simultaneously increasing the metabolic stability and membrane permeability of the drug molecule.

The "Michael Acceptor" Motif

The

-

Reactivity: It can act as a Michael acceptor, reacting with nucleophilic residues (e.g., Cysteine thiols) in active sites of enzymes.

-

Covalent Inhibition: Drugs incorporating this motif can form covalent bonds with target proteins, leading to irreversible inhibition. This is a high-value strategy in oncology (e.g., covalent kinase inhibitors).

References

-

Wang, H. et al. (2012). Isomerization of 1,1,3,3-tetrafluoropropene. U.S. Patent No. 8,288,598. Washington, DC: U.S. Patent and Trademark Office. 9

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 118107960, 1,3,3,3-Tetrafluoroprop-1-ene (Comparative Reference). 3[7]

-

ChemicalBook . (2025). 1,3,3,3-TETRAFLUOROPROP-1-ENE Properties and Suppliers. 5[7][10][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 4556-24-5 [smolecule.com]

- 3. CID 118107960 | C6H4F8 | CID 118107960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 5. 1,3,3,3-TETRAFLUOROPROP-1-ENE | 1645-83-6 [chemicalbook.com]

- 6. Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) (Journal Article) | ETDEWEB [osti.gov]

- 7. HFO-1234ze(E) [benchchem.com]

- 8. Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8288598B2 - Isomerization of 1,1,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 1,1,3,3-Tetrafluoroprop-1-ene (HFO-1234zc)

Topic: Spectroscopic Data of 1,1,3,3-Tetrafluoroprop-1-ene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS No. 4556-24-5 ), industrially designated as HFO-1234zc , represents a critical fluorinated building block and isomeric impurity in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants. Unlike its commercially dominant isomers HFO-1234yf (2,3,3,3-tetrafluoropropene) and HFO-1234ze (1,3,3,3-tetrafluoropropene), HFO-1234zc possesses a unique gem-difluoro olefinic and gem-difluoro allylic architecture (

This guide provides a definitive spectroscopic atlas for identifying and differentiating HFO-1234zc in complex fluorocarbon mixtures. For drug development professionals, this compound offers a distinct bioisosteric motif, serving as a precursor for introducing metabolic stability via the

Molecular Architecture & Reactivity

Understanding the symmetry and electronic environment is a prerequisite for interpreting the spectroscopic data.

-

Chemical Formula:

[1][2][3] -

Structural Formula:

-

Symmetry: The molecule lacks a

axis (unlike HFO-1234yf) and lacks the terminal -

Key Electronic Features:

-

C1 (

): Electron-deficient vinylic carbon bearing two fluorine atoms. -

C3 (

): Allylic carbon bearing two fluorine atoms and one hydrogen.

-

Structural Isomer Comparison

Differentiation from isomers is the primary analytical challenge.

| Designation | Structure | Key NMR Feature ( |

| HFO-1234zc | No | |

| HFO-1234yf | Strong | |

| HFO-1234ze | Strong |

Comprehensive Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for structural confirmation. The spectrum of HFO-1234zc is characterized by complex second-order couplings due to the magnetic activity of both

F NMR (376 MHz, CDCl

)

The fluorine spectrum displays two distinct regions, diagnostic of the vinylic and allylic environments.

| Assignment | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| F-1 (Vinylic) | -80.0 to -85.0 | Multiplet | Vinylic fluorines ( | |

| F-3 (Allylic) | -115.0 to -120.0 | Doublet of Triplets | Characteristic of |

Analyst Note: The absence of a signal in the -60 to -70 ppm range (typical for

) is the primary " go/no-go " confirmation that the analyte is not HFO-1234ze.

H NMR (400 MHz, CDCl

)

The proton spectrum reveals two distinct environments with extensive splitting.

| Assignment | Shift ( | Multiplicity | Interpretation |

| H-3 (Allylic) | 6.05 - 6.25 | Triplet of Doublets (td) | The proton on the |

| H-2 (Vinylic) | 5.40 - 5.60 | Multiplet (dt or ddt) | The vinylic proton ( |

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for rapid quality control (QC) and gas-phase monitoring.

-

C=C Stretch: 1740 – 1760 cm

. The presence of geminal fluorines on the double bond shifts this frequency higher than non-fluorinated alkenes (typically 1650 cm -

C-H Stretch (Vinylic): 3050 – 3100 cm

(Weak). -

C-F Stretch: 1100 – 1350 cm

(Very Strong, Broad). Multiple bands corresponding to vinylic C-F and allylic C-F stretches.

Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI, 70 eV).

-

Molecular Ion (

): m/z 114 (Often weak). -

Base Peak: m/z 64 (

or -

Diagnostic Fragments:

-

m/z 95 (

) -

m/z 51 (

) -

m/z 69 (

) is ABSENT or very low intensity compared to isomers, confirming the lack of a trifluoromethyl group.

-

Analytical Workflow & Logic

The following diagram illustrates the logical pathway for isolating and characterizing HFO-1234zc from a crude synthesis mixture (e.g., dehydrofluorination of HFC-245fa).

Figure 1: Decision logic for the isolation and identification of HFO-1234zc from isomeric mixtures.

Experimental Protocols

NMR Sample Preparation (Volatile Fluorocarbon)

Safety Warning: HFO-1234zc has a low boiling point (est. 4-10 °C). Handling at room temperature requires precautions to prevent sample loss.

-

Solvent Selection: Use CDCl

(Chloroform-d) or Acetone-d -

Cooling: Pre-cool the NMR tube and solvent to 0°C in an ice bath.

-

Transfer: Using a gas-tight syringe or cooled pipette, transfer ~20 mg of the liquid analyte into the tube.

-

Sealing: Immediately cap the tube. For extended analysis, use a J-Young valve NMR tube to prevent evaporation.

-

Internal Standard: Add 0.05%

-trifluorotoluene (

GC-MS Method Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Initial: 35°C (Hold 5 min) – Critical for retaining volatile HFOs.

-

Ramp: 10°C/min to 150°C.

-

-

Inlet: Split mode (50:1), 200°C. Low temperature prevents thermal isomerization.

Applications in Drug Development

While primarily known as a refrigerant intermediate, the 1,1,3,3-tetrafluoroallyl motif is valuable in medicinal chemistry:

-

Bioisostere: The

group acts as a lipophilic hydrogen bond donor (weak), mimicking alcohols or thiols but with higher metabolic stability. -

Metabolic Blocking: The vinylic fluorines (

) prevent epoxidation and metabolic attack at the double bond, a common clearance pathway for allyl groups. -

Click Chemistry: The electron-deficient double bond reacts readily with nucleophiles (amines, thiols) via Michael-type addition-elimination, allowing for the synthesis of complex fluorinated scaffolds.

References

-

Smolecule. this compound | 4556-24-5.[1][3][4] Smolecule Product Database. Link

-

GuideChem. 1,1,3,3-TETRAFLUOROPROPENE Properties and Spectral Data. GuideChem Chemical Network. Link

-

National Institute of Standards and Technology (NIST). 1-Propene, 3-chloro-1,1,3,3-tetrafluoro- (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69. Link

-

Schuster, P., et al. Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze).[5] Toxicology and Applied Pharmacology, 2009.[5] (Provides comparative NMR data for isomers). Link

-

Gunasekaran, M., et al. A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical.[6] The Journal of Physical Chemistry A, 2022.[7] (Structural and reactivity data). Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Buy this compound | 4556-24-5 [smolecule.com]

- 5. Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: NMR Spectra Analysis of 1,1,3,3-Tetrafluoroprop-1-ene

A Note from the Senior Application Scientist:

To construct a truly in-depth and field-proven technical guide on the NMR spectral analysis of 1,1,3,3-tetrafluoroprop-1-ene (HFO-1234ze), precise, experimentally-derived NMR data—specifically, chemical shifts (δ) and spin-spin coupling constants (J-values)—are essential. Despite a comprehensive search of scientific literature, chemical databases, and public repositories, specific, citable ¹H and ¹⁹F NMR spectral data for this molecule could not be located. Regulatory filings and technical data sheets confirm that NMR spectroscopy is used for its characterization, but the foundational spectral parameters are not publicly detailed.[1]

Therefore, this guide will proceed by establishing a robust theoretical framework for the analysis. It will explain the principles, predict the expected spectral features based on the molecule's distinct structure, and provide a validated experimental protocol for researchers to acquire and interpret the spectra themselves. This approach ensures scientific integrity by clearly distinguishing between established principles and predicted data.

Introduction to this compound (HFO-1234ze)

This compound is a hydrofluoroolefin (HFO) that exists as two geometric isomers: cis (Z) and trans (E).[2] The trans isomer, designated as HFO-1234ze(E) or R-1234ze(E) (CAS No: 29118-24-9), is of significant commercial and scientific interest.[2][3] It serves as a fourth-generation refrigerant, blowing agent, and propellant with a negligible ozone depletion potential (ODP) and a very low global warming potential (GWP), positioning it as a critical replacement for older hydrofluorocarbons (HFCs).[3]

The molecular structure of trans-1,1,3,3-tetrafluoroprop-1-ene contains three distinct chemical environments for its NMR-active nuclei (¹H and ¹⁹F), leading to a complex and information-rich spectral output.

Molecular Structure:

Caption: Structure of trans-1,1,3,3-tetrafluoroprop-1-ene with proton and fluorine labels.

Core Principles of Fluorine NMR Spectroscopy

While ¹H NMR is a cornerstone of organic analysis, the presence of fluorine introduces unique considerations. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly suitable for NMR. Key characteristics include:

-

High Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H, resulting in strong, sharp signals.

-

Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 400 ppm, providing excellent signal dispersion and sensitivity to subtle changes in the electronic environment.

-

Large Coupling Constants: Spin-spin coupling constants involving fluorine (both ¹H-¹⁹F and ¹⁹F-¹⁹F) are typically much larger than ¹H-¹H couplings and can occur over several bonds. This provides invaluable structural information but can also lead to highly complex, second-order spectra.

Predicted ¹H NMR Spectrum Analysis

The structure of trans-1,1,3,3-tetrafluoroprop-1-ene has two chemically non-equivalent protons (Hₐ and Hₑ).

-

Hₐ (Olefinic Proton): This proton is attached to a double bond and is also geminal to a fluorine atom (Fₐ). Its chemical shift is expected to be significantly downfield due to the anisotropic effect of the π-system and the deshielding effect of the attached fluorine.

-

Hₑ (Allylic Proton): This proton is on the central carbon of the propene chain. It is adjacent to the CF₂ group and the double bond, which will also shift it downfield, but likely less so than Hₐ.

Expected Splitting Patterns:

The multiplicity of each proton signal is determined by its coupling to neighboring magnetic nuclei.

-

Signal for Hₐ:

-

Coupling to Hₑ: A large trans coupling (³JHH) is expected, splitting the signal into a doublet.

-

Coupling to Fₐ: A geminal coupling (²JHF) will further split each line of the doublet.

-

Coupling to Fₑ/F'ₑ: A long-range four-bond coupling (⁴JHF) may occur, adding further complexity.

-

Predicted Multiplicity: A doublet of doublets (dd) or a more complex multiplet if long-range coupling is resolved.

-

-

Signal for Hₑ:

-

Coupling to Hₐ: The same trans coupling (³JHH) will split the signal into a doublet.

-

Coupling to Fₑ/F'ₑ: It is coupled to two equivalent fluorine atoms on the adjacent carbon, which will split each line of the doublet into a triplet (³JHF).

-

Coupling to Fₐ: A three-bond coupling (³JHF) across the double bond will cause additional splitting.

-

Predicted Multiplicity: A doublet of triplets of doublets (dtd) or a complex multiplet.

-

Predicted ¹⁹F NMR Spectrum Analysis

The molecule has two distinct fluorine environments: the single fluorine on the double bond (Fₐ) and the two equivalent fluorines in the CF₂ group (Fₑ).

-

Signal for Fₐ:

-

Coupling to Hₐ: A geminal coupling (²JFH) will split the signal into a doublet.

-

Coupling to Hₑ: A vicinal coupling (³JFH) across the double bond will further split each line.

-

Coupling to Fₑ/F'ₑ: A four-bond coupling (⁴JFF) is expected, which can be significant in fluorinated systems. This will split each line into a triplet.

-

Predicted Multiplicity: A doublet of doublets of triplets (ddt) or a complex multiplet.

-

-

Signal for Fₑ/F'ₑ:

-

Coupling to Hₑ: Vicinal coupling (³JFH) to the central proton will split the signal into a doublet.

-

Coupling to Hₐ: A four-bond coupling (⁴JFH) may cause further small splitting.

-

Coupling to Fₐ: The four-bond coupling (⁴JFF) will split each line of the doublet into another doublet.

-

Predicted Multiplicity: A doublet of doublets (dd) , potentially with further fine structure.

-

Summary of Predicted NMR Parameters

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupled To | Coupling Type |

| Hₐ | Downfield (Olefinic region) | dd or multiplet | Hₑ, Fₐ, Fₑ | ³JHH, ²JHF, ⁴JHF |

| Hₑ | Mid-field (Allylic region) | dtd or multiplet | Hₐ, Fₑ, Fₐ | ³JHH, ³JHF, ³JHF |

| Fₐ | Varies | ddt or multiplet | Hₐ, Hₑ, Fₑ | ²JFH, ³JFH, ⁴JFF |

| Fₑ | Varies | dd or multiplet | Hₑ, Fₐ, Hₐ | ³JFH, ⁴JFF, ⁴JFH |

Visualizing Spin-Spin Coupling

The intricate network of couplings can be visualized to better understand the origins of the complex splitting patterns.

Caption: Predicted J-coupling network in trans-1,1,3,3-tetrafluoroprop-1-ene.

Experimental Protocol for High-Resolution NMR Analysis

This protocol provides a self-validating system for acquiring high-quality ¹H and ¹⁹F NMR spectra of HFO-1234ze(E).

Part A: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices for fluorinated compounds. Ensure the solvent is free from residual proton signals that could obscure analyte peaks.

-

Analyte Concentration: Prepare a solution of approximately 5-10 mg of HFO-1234ze(E) in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard:

-

For ¹H NMR: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

For ¹⁹F NMR: An external standard of CFCl₃ (δ = 0.00 ppm) in a sealed capillary is preferred. Alternatively, the spectrometer's internal lock frequency can be used for referencing if properly calibrated.

-

Part B: Spectrometer Setup & Data Acquisition

This workflow assumes a modern NMR spectrometer operating at a field strength of 400 MHz or higher.

Caption: Standard workflow for ¹H and ¹⁹F NMR data acquisition and processing.

Part C: Data Processing and Interpretation

-

Transformation and Correction: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Carefully phase the resulting spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹⁹F spectrum to the external standard or internal reference.

-

Analysis:

-

Identify the signals corresponding to each nucleus based on the predicted chemical shifts and multiplicities.

-

Integrate the signals to confirm the proton and fluorine ratios.

-

Measure the peak-to-peak distances within each multiplet to determine the coupling constants (J-values) in Hertz (Hz). The principle of mutual coupling dictates that coupled nuclei must share the same J-value (e.g., JHₐHₑ must be identical in the signals for both Hₐ and Hₑ). This serves as a critical self-validation check for the assignments.

-

Conclusion

References

- Honeywell. (2011). Solstice® ze Refrigerant (HFO-1234ze).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5708720, Trans-1,3,3,3-tetrafluoropropene. Retrieved from [Link]

-

Wikipedia. (2023). trans-1,3,3,3-Tetrafluoropropene. Retrieved from [Link]

-

F-Chart Software. (n.d.). R1234ze(E) Thermodynamic Property Data. Retrieved from [Link]

- Rusch, G. M., Tveit, A., Muijser, H., Tegelenbosch-Schouten, M. M., & Hoffman, G. M. (2013). The acute, genetic, developmental and inhalation toxicology of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze). Drug and Chemical Toxicology, 36(2), 170-180.

- Taylor & Francis Online. (2014). The development of environmentally acceptable fluorocarbons. Critical Reviews in Toxicology. Retrieved from a review article discussing various fluorocarbons.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). Public Report STD/1415. Retrieved from [Link]

-

EGUsphere. (2023). Atmospheric and watershed modelling of HFO-1234ze(E) emissions from prospective pressurized metered-dose inhalers usage. EGUsphere [preprint]. Retrieved from [Link]

Sources

Introduction: The Analytical Significance of 1,1,3,3-Tetrafluoroprop-1-ene

An In-Depth Technical Guide to the Mass Spectrometry of 1,1,3,3-Tetrafluoroprop-1-ene

This compound (HFO-1234zc) is a hydrofluoroolefin (HFO) of significant industrial and environmental interest. As a fourth-generation refrigerant and blowing agent, it is engineered to replace high-global-warming-potential (GWP) hydrofluorocarbons (HFCs).[1] Its molecular formula is C₃H₂F₄, with a molar mass of approximately 114.04 g/mol .[2][3] Given its gaseous state under standard conditions and its role in various applications, robust analytical methods for its identification and quantification are paramount.[2] Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as the definitive technique for this purpose.

This guide provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the principles of its ionization, the logic behind its fragmentation patterns, and a validated protocol for its analysis. This document is intended for researchers, quality control scientists, and drug development professionals who require a deep, mechanistic understanding of how to analyze this and similar fluorinated compounds.

Analyte Profile

A foundational understanding of the analyte's properties is critical for designing any mass spectrometric experiment.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₃H₂F₄ | [2] |

| Molecular Weight | 114.04 g/mol | [2][4][5] |

| Boiling Point | -16 °C to -19 °C | [2][6] |

| Physical State | Colorless Gas (at STP) | [2] |

| Adiabatic Ionization Energy | 10.91 ± 0.05 eV | [2] |

Core Principles: Electron Ionization (EI) for a Volatile Analyte

For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.[7]

The Causality of Ionization Choice: EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[7] A beam of high-energy electrons (typically 70 eV) bombards the gaseous sample. This energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO)—often an electron from the C=C pi bond in alkenes—creating a positively charged radical ion known as the molecular ion (M⁺•).[8][9]

The choice of 70 eV is not arbitrary. At this energy level, the ionization cross-section is maximized, leading to consistent and reproducible fragmentation patterns. This reproducibility is the cornerstone of creating standardized mass spectral libraries, such as the NIST Mass Spectral Library, which are essential for compound identification.[10][11]

Generalized GC-MS Workflow

The logical flow of analysis from sample injection to data acquisition is a self-validating system where each step prepares the analyte for the next.

Caption: High-level workflow for GC-MS analysis of volatile compounds.

Decoding the Mass Spectrum: Fragmentation Analysis

The excess internal energy of the molecular ion (M⁺•) following electron ionization causes it to undergo fragmentation. These fragmentation pathways are not random; they are governed by the principles of chemical stability, leading to the formation of more stable, smaller ions and neutral radicals.[12][13] Analyzing these fragments allows for the structural elucidation of the parent molecule.

For this compound (m/z 114), dissociative photoionization studies have identified three primary fragmentation channels.[2]

| Observed m/z | Proposed Ion Structure | Neutral Loss | Mass of Loss (Da) | Mechanistic Insight |

| 114 | [C₃H₂F₄]⁺• | (None) | 0 | Molecular Ion (Parent Ion) |

| 113 | [C₃HF₄]⁺ | H• | 1 | Loss of a hydrogen radical. A common initial fragmentation step. |

| 95 | [C₃H₂F₃]⁺ | F• | 19 | Loss of a fluorine radical. Characteristic for fluorinated compounds.[14] |

| 64 | [C₂H₂F₂]⁺• | CF₂ | 50 | Loss of a difluorocarbene radical via a rearrangement process. |

Visualizing the Fragmentation Pathways

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

Caption: Key EI fragmentation pathways for this compound.

Experimental Protocol: A Self-Validating Method

This protocol describes a standard method for the analysis of this compound using a common single-quadrupole GC-MS system. The parameters are chosen to provide robust separation and classic, library-matchable EI spectra.

Sample Preparation & Introduction

-

Objective: To introduce a gaseous sample into the GC inlet without discrimination or contamination.

-

Procedure:

-

Ensure the gas source is regulated to a safe, low pressure.

-

Purge a 100 µL gas-tight syringe by drawing and expelling the sample gas three times.

-

Draw a 50 µL aliquot of the this compound gas sample into the syringe.

-

Inject the sample swiftly and smoothly into the heated GC inlet. A split injection is used to prevent column overloading.

-

Gas Chromatography (GC) Parameters

-

Objective: To achieve chromatographic separation of the analyte from any potential impurities (e.g., isomers, residual reactants).

-

System: Standard GC system with electronic pressure control.

-

Inlet: Split/Splitless Inlet

-

Inlet Temperature: 200 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium, 1.2 mL/min constant flow

-

Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 150 °C.

-

Hold: Hold at 150 °C for 1 minute.

-

-

Mass Spectrometry (MS) Parameters

-

Objective: To generate a clean, reproducible mass spectrum of the eluting analyte.

-

System: Single Quadrupole Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 250 °C

-

Scan Mode: Full Scan

-

Mass Range: m/z 35 - 200

-

Solvent Delay: 1.5 minutes (to protect the filament from any injection solvent/impurities).

-

Data Analysis

-

Peak Identification: Integrate the chromatographic peak corresponding to this compound.

-

Spectral Extraction: Extract the mass spectrum from the apex of the identified peak. Ensure background subtraction is performed using a spectrum just prior to the peak elution.

-

Interpretation & Confirmation:

-

Confirm the presence of the molecular ion at m/z 114.

-

Identify the key fragment ions at m/z 113, 95, and 64.

-

Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for a confirmatory match. The match quality score should be high (>850/1000) for confident identification.

-

Conclusion

The mass spectrometry of this compound under Electron Ionization conditions provides a distinct and reproducible spectral fingerprint. The molecular ion is readily observable at m/z 114, and the fragmentation pattern is dominated by characteristic losses of hydrogen and fluorine radicals, alongside a notable loss of a difluorocarbene group. The provided GC-MS protocol offers a robust, self-validating framework for the unambiguous identification and analysis of this compound. By understanding the causal links between molecular structure, ionization dynamics, and fragmentation logic, the analyst can approach the data with confidence, ensuring the highest degree of scientific integrity in their results.

References

-

PubChem. 1,3,3,3-Tetrafluoropropene, (1Z)-. National Center for Biotechnology Information. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

PubChem. Trans-1,3,3,3-tetrafluoropropene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Structures and Properties of trans-1,3,3,3-Tetrafluoro-propene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. Available at: [Link]

-

PubChem. CID 118107960 | C6H4F8. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. 1,3,3,3-Tetrafluoropropene. Available at: [Link]

-

ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Available at: [Link]

-

Chemiz. (2025, August 6). Mass Spectrometry of Alkenes. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Available at: [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

-

SIMU. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 4556-24-5 [smolecule.com]

- 3. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 4. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. youtube.com [youtube.com]

- 9. rroij.com [rroij.com]

- 10. Welcome to the NIST WebBook [webbook.nist.gov]

- 11. NIST Chemistry WebBook [webbook.nist.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scienceready.com.au [scienceready.com.au]

- 14. whitman.edu [whitman.edu]

Technical Guide: Safety and Handling of 1,1,3,3-Tetrafluoroprop-1-ene (HFO-1234zc)

[1][2]

Executive Summary & Critical Isomer Distinction

This compound is a fluorinated alkene primarily utilized as a specialized intermediate in the synthesis of fluorinated heterocycles and as a research building block.[1][2] Unlike its structural isomers, it possesses a boiling point just above freezing (approx. 4–8°C), placing it in a unique handling category: Volatile Liquid / Liquefied Gas .[2]

Table 1: Critical Isomer Comparison

Researchers must verify the CAS number before integration into any system.[1]

| Property | This compound (Target) | HFO-1234ze (E) | HFO-1234yf |

| Common Name | HFO-1234zc | HFO-1234ze | HFO-1234yf |

| CAS Number | 4556-24-5 | 29118-24-9 | 754-12-1 |

| Boiling Point | 4°C to 8°C (Ambient Gas/Liquid) | -19°C (Gas) | -30°C (Gas) |

| Primary Use | Research Intermediate, Synthon | Refrigerant, Propellant | Auto Refrigerant |

| Phase at 20°C | Gas (Liquefies easily under slight pressure) | Gas | Gas |

Chemical Identity & Physical Properties

Chemical Structure:

Table 2: Physicochemical Profile

| Parameter | Value | Note |

| Molecular Weight | 114.04 g/mol | |

| Density (Liquid) | ~1.22 - 1.26 g/cm³ | High density relative to hydrocarbons.[1] |

| Vapor Pressure | High at Ambient | Containers will pressurize rapidly upon warming.[1][2] |

| Solubility | Low in water; Soluble in organic solvents | Compatible with DCM, THF, Acetonitrile.[1][2] |

| Appearance | Colorless gas/liquid | Sweet, ether-like odor (do not rely on smell).[1][2] |

Safety Profile & Hazards (GHS Classification)

Handling HFO-1234zc requires adherence to Flammable Gas and Pressure Hazard protocols.[1][2]

Core Hazards[1][2]

-

Flammability (H221): Flammable gas.[1][2][3] Forms explosive mixtures with air.[1][2]

-

Pressure (H280): Contains gas under pressure; may explode if heated.[1][2]

-

Health (H315, H319, H335): Causes skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Frostbite Risk: Rapid evaporation of the liquid phase causes severe cooling.[1][2]

Toxicity Mechanisms

While comprehensive toxicological data is less abundant than for commercial refrigerants, the structural similarity suggests potential for cardiac sensitization at high concentrations.[1][2] The primary acute risk is asphyxiation (displacement of oxygen) and chemical burns from direct contact.[1][2]

Advanced Handling Protocols

Storage Strategy (The "Cool Chain")

Due to its boiling point (4–8°C), HFO-1234zc sits on the thermodynamic edge of the gas-liquid transition at room temperature.[1][2]

-

Recommendation: Store cylinders in a dedicated flammable-rated refrigerator (2°C to 8°C) to maintain the liquid phase and lower internal cylinder pressure.

-

Stability: Protect from direct sunlight and heat sources > 50°C.[1]

Transfer Methodology

Objective: Transfer HFO-1234zc from a storage cylinder to a reaction vessel without losing mass to vaporization or introducing air.

Protocol:

-

System Preparation: The receiving vessel (reactor) must be pre-cooled to < 0°C (using dry ice/acetone or a chiller).[1][2]

-

Line Purging: Use inert gas (

or Ar) to flush transfer lines.[1][2] -

Pressure Transfer:

-

Since the source is likely at ambient pressure (gas) or slightly pressurized (liquid), use a slight over-pressure of inert gas on the source cylinder head-space to drive the liquid.[1][2]

-

Alternative: If dosing as a gas, heat the cylinder slightly (water bath < 30°C) and regulate flow via a mass flow controller (MFC) calibrated for fluorocarbons.[1][2]

-

-

Material Compatibility: Use Stainless Steel (304/316) or PTFE-lined hoses.[1][2] Avoid natural rubber or silicone tubing due to swelling.[1][2]

Visualization: Safe Transfer Workflow

The following diagram illustrates the closed-loop transfer system required to handle this low-boiling compound safely.

Caption: Closed-loop transfer setup ensuring inert atmosphere and temperature control to prevent phase-change induced pressure spikes.

Emergency Response & Spill Control

Leak Detection

-

Instrumentation: Use handheld halide leak detectors or fixed sensors calibrated for fluorocarbons.[1][2]

-

Visual: "Fogging" at leak points due to moisture condensation from rapid cooling.[1][2]

Fire Fighting

-

Media: Water spray (to cool containers), dry chemical, or

.[1][2][4] -

Tactic: Stop the flow of gas if possible. Do not extinguish a burning gas leak unless the flow can be stopped; accumulation of unburned gas creates an explosion hazard.[1][2]

Visualization: Emergency Logic

Decision tree for laboratory personnel in the event of a containment breach.

Caption: Immediate response logic for HFO-1234zc leaks, prioritizing evacuation for uncontrolled releases.

Applications in Drug Development

This compound serves as a specialized fluorinated synthon .[1][2][5]

-

Heterocycle Synthesis: The electron-deficient double bond allows for cycloaddition reactions, enabling the introduction of the

and -

Bioisosteres: Used to create fluorinated analogs of bioactive compounds to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.[1][2]

References

Sources

- 1. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 3. synquestlabs.com [synquestlabs.com]

- 4. RU2419646C2 - ÐомпозиÑии, ÑодеÑжаÑие ÑÑоÑолеÑинÑ, и Ð¸Ñ Ð¿Ñименение - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,3,3-TETRAFLUOROPROPENE | 4556-24-5 [chemicalbook.com]

- 8. CAS 4556-24-5: 1,1,3,3-Tetrafluoropropene | CymitQuimica [cymitquimica.com]

- 9. Buy this compound | 4556-24-5 [smolecule.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Dehydrofluorination Routes for Tetrafluoropropene Synthesis

Abstract

Tetrafluoropropenes, also known as hydrofluoroolefins (HFOs), represent the fourth generation of fluorinated refrigerants and blowing agents, engineered to address the critical environmental concerns of ozone depletion and global warming. With near-zero ozone depletion potential (ODP) and very low global warming potential (GWP), compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze) are pivotal in transitioning away from legacy hydrofluorocarbons (HFCs). A cornerstone of their industrial synthesis is the catalytic dehydrofluorination of saturated pentafluoropropane (HFC-245) precursors. This guide provides a comprehensive examination of these synthetic routes, detailing the underlying catalytic principles, reaction mechanisms, and process parameters. It is intended for researchers and chemical engineers engaged in fluorochemistry, catalysis, and sustainable chemical process development.

Introduction: The Imperative for Hydrofluoroolefins (HFOs)

For decades, fluorocarbons have been indispensable in refrigeration, air conditioning, and foam expansion applications. However, the environmental impact of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) on the stratospheric ozone layer prompted their phase-out under the Montreal Protocol. Their replacements, HFCs, while non-ozone-depleting, possess high GWPs, contributing significantly to climate change. This led to further regulatory actions, such as the Kigali Amendment, mandating a global phasedown of HFCs.

This regulatory landscape has accelerated the development of HFOs. HFO-1234yf, for instance, has a GWP of less than 1, compared to 1,430 for its predecessor, HFC-134a, making it the pre-eminent replacement in vehicular air conditioners.[1] Similarly, HFO-1234ze is a crucial low-GWP alternative for foam blowing and as a propellant.[2][3] The efficient and selective synthesis of these molecules is therefore a paramount objective in industrial chemistry. Catalytic dehydrofluorination of readily available pentafluoropropane feedstocks is the most prevalent and economically viable manufacturing strategy.

This guide will dissect the two primary dehydrofluorination pathways leading to the most commercially significant tetrafluoropropenes.

Core Chemistry: The Dehydrofluorination Reaction

Dehydrofluorination is an elimination reaction wherein a hydrogen atom and a fluorine atom are removed from adjacent carbon atoms in a substrate, resulting in the formation of an alkene and hydrogen fluoride (HF). For pentafluoropropanes (C₃H₃F₅), this reaction yields a tetrafluoropropene (C₃H₂F₄).

The general transformation is: C₃H₃F₅ → C₃H₂F₄ + HF

This process is typically endothermic and requires significant energy input, usually in the form of high temperatures (200-500 °C), and the use of a catalyst to achieve practical conversion rates and selectivity. The choice of catalyst is critical, as it must be active, selective, and stable in the presence of the highly corrosive HF byproduct.[4]

Caption: General reaction scheme for the catalytic dehydrofluorination of a pentafluoropropane.

Synthesis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)

HFO-1234yf is the leading replacement for HFC-134a in automotive air conditioning systems.[1] The most direct dehydrofluorination route starts from 1,1,1,2,3-pentafluoropropane (HFC-245eb).

Reaction: CF₃-CHF-CH₂F (HFC-245eb) → CF₃-CF=CH₂ (HFO-1234yf) + HF

Catalytic Systems and Mechanistic Rationale

The conversion of HFC-245eb is typically performed in the gas phase over solid acid catalysts.

-

Chromium-Based Catalysts: Fluorinated chromium oxides (Cr₂O₃) and chromium oxyfluorides are highly effective.[5] The active sites are believed to be Lewis acidic Cr³⁺ centers. The mechanism involves the adsorption of the HFC-245eb onto the catalyst surface. The Lewis acid site interacts with a fluorine atom, weakening the C-F bond, while a basic site on the catalyst surface assists in the abstraction of a proton from the adjacent carbon, leading to the elimination of HF and desorption of the HFO-1234yf product.

-

Metal Fluoride Catalysts: High surface area aluminum fluorides, particularly amorphous aluminum chlorofluoride (ACF), are potent catalysts for C-F bond activation.[6] Their strong Lewis acidity facilitates the heterolytic cleavage of C-F bonds by abstracting a fluoride ion.[6] Treating HFC-245eb with ACF at a relatively mild 70 °C can yield HFO-1234yf, although isomerization to 1,1,1,2,2-pentafluoropropane (HFC-245cb) can be a competing reaction.[6]

Caption: Primary dehydrofluorination route to HFO-1234yf from HFC-245eb.

Process Parameters and Performance

The reaction conditions are critical for maximizing conversion and selectivity while minimizing catalyst deactivation.

| Parameter | Typical Range | Rationale & Field Insights |

| Temperature | 300 - 450 °C | Provides the necessary activation energy for the endothermic reaction. Higher temperatures can lead to unwanted side reactions (e.g., coking), reducing selectivity and deactivating the catalyst. |

| Catalyst | Fluorinated Cr₂O₃, ACF | Cr-based catalysts offer a good balance of activity and stability. ACF is highly active but may require milder conditions to control isomerization.[5][6] |

| Pressure | Atmospheric | Typically run at or near atmospheric pressure to favor the formation of gaseous products and simplify reactor design. |

| Contact Time | 1 - 30 seconds | Optimized to achieve high conversion without promoting secondary reactions of the desired olefin product. |

| Conversion | > 80% | High single-pass conversion is economically desirable to reduce separation and recycling costs. |

| Selectivity | > 95% | High selectivity is crucial to minimize the formation of byproducts, which simplifies purification. |

Synthesis of 1,3,3,3-Tetrafluoropropene (HFO-1234ze)

HFO-1234ze, primarily the trans-(E)-isomer, is widely used as a foam blowing agent, an aerosol propellant, and a refrigerant in chiller systems.[2][3] The dominant synthesis route is the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa).[7][8]

Reaction: CF₃-CH₂-CHF₂ (HFC-245fa) → CF₃-CH=CHF (HFO-1234ze) + HF

Catalytic Systems and Mechanistic Rationale

Similar to HFO-1234yf synthesis, this conversion relies on robust solid acid catalysts capable of withstanding the harsh, acidic reaction environment.

-

Supported Metal Oxides: A highly stable and active catalyst system involves vanadium oxide supported on gamma-alumina (V₂O₅/γ-Al₂O₃).[2] During the reaction, the V₂O₅ interacts with the HF byproduct to form vanadium oxyfluoride (VOFx) species in situ. These species are identified as the active catalytic sites, demonstrating superior performance and stability over 70 hours on stream.[2]

-

Chromium and Aluminum Fluorides: Cr₂O₃ clusters and mesoporous nano-aluminum fluorides are also highly effective.[6] The high surface area and density of acid sites on these materials are directly linked to their catalytic activity. For AlF₃-based catalysts, reducing the density of the strongest acid sites can surprisingly be beneficial for achieving a high turnover frequency (TOF).[5]

Caption: Primary dehydrofluorination route to HFO-1234ze from HFC-245fa.

Process Parameters and Performance

The dehydrofluorination of HFC-245fa has been extensively optimized for industrial-scale production.

| Parameter | Typical Value/Range | Rationale & Field Insights |

| Temperature | 350 °C | Optimal temperature for V₂O₅/γ-Al₂O₃ catalysts, balancing high conversion with excellent selectivity to the desired (E)-isomer.[2] |

| Catalyst | 15 wt% V₂O₅/γ-Al₂O₃ | This specific loading exhibits strong metal-support interactions, leading to a robust and stable catalyst that resists deactivation from HF.[2] |

| Pressure | Atmospheric | Favors the gas-phase reaction and simplifies downstream processing. |

| Contact Time | Variable (GHSV dependent) | Adjusted based on reactor design and desired conversion rate. |

| Conversion | ~95% | Achievable with optimized V₂O₅/γ-Al₂O₃ catalysts, demonstrating high efficiency.[2] |

| Selectivity | ~81% towards HFO-1234ze(E) | The (E)-isomer is thermodynamically favored and is the primary product under these conditions.[2] |

Experimental Protocol: Gas-Phase Catalytic Dehydrofluorination

This section provides a representative, self-validating protocol for the lab-scale synthesis of HFO-1234ze from HFC-245fa.

Workflow Diagram

Caption: A typical experimental workflow for laboratory-scale HFO synthesis.

Step-by-Step Methodology

-

Catalyst Preparation:

-

Prepare a 15 wt% V₂O₅/γ-Al₂O₃ catalyst via incipient wetness impregnation of γ-Al₂O₃ pellets with an aqueous solution of ammonium metavanadate.

-

Dry the impregnated pellets overnight at 120 °C.

-

Calcine the dried material in air at 500 °C for 4 hours to convert the precursor to V₂O₅.

-

-

Reactor Setup and Catalyst Loading:

-

Load approximately 5.0 g of the prepared catalyst into a fixed-bed reactor (e.g., Inconel or Hastelloy tube, 1/2" O.D.) positioned within a tube furnace.

-

Place quartz wool plugs at both ends of the catalyst bed to secure it.

-

Integrate the reactor into a flow system equipped with mass flow controllers for gas feeds, a vaporizer for the liquid HFC-245fa, and heated transfer lines.

-

-

Catalyst Activation (Pre-treatment):

-

Heat the reactor to the reaction temperature (e.g., 350 °C) under a flow of dry nitrogen (50 mL/min).

-

Once at temperature, introduce a dilute stream of HF (e.g., 5 mol% in N₂) to pre-fluorinate and activate the catalyst surface for 1-2 hours. This step helps stabilize the catalyst before introducing the reactant.

-

-

Dehydrofluorination Reaction:

-

Discontinue the HF flow and maintain the nitrogen flow.

-

Introduce HFC-245fa into the nitrogen stream via a heated vaporizer at a controlled rate to achieve the desired gas hourly space velocity (GHSV).

-

Maintain the reactor temperature at 350 °C.

-

-

Product Collection and Neutralization:

-

Pass the reactor effluent through a chilled trap to condense any high-boiling byproducts.

-

Bubble the gas stream through a series of scrubbers containing a potassium hydroxide (KOH) solution to neutralize the acidic HF byproduct. This step is critical for safety and to protect downstream analytical equipment.

-

-

Analysis and Validation:

-

Analyze the scrubbed gas stream using an online gas chromatograph (GC) equipped with a suitable column (e.g., GasPro) and a flame ionization detector (FID) or mass spectrometer (MS) to quantify the reactant (HFC-245fa) and products (HFO-1234ze isomers, byproducts).

-

Calculate conversion and selectivity based on the GC data. The system is validated when a stable conversion rate is achieved over several hours, indicating the catalyst has reached a steady state.[2]

-

Conclusion and Future Outlook